

The Tetrapeptide Met-Arg-Phe-Ala: A Comparative Guide for Researchers

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Compound of Interest

Compound Name: Met-Arg-Phe-Ala

Cat. No.: B2405244

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The tetrapeptide Methionine-Arginine-Phenylalanine-Alanine (**Met-Arg-Phe-Ala**, MRFA) is a bioactive peptide with demonstrated utility in several key research applications. This guide provides a comprehensive comparison of MRFA's performance against other alternatives, supported by available experimental data, to assist researchers, scientists, and drug development professionals in its effective application.

Core Applications and Comparative Performance

MRFA has been identified in peer-reviewed literature primarily for its roles as a potent enzyme inhibitor, an enzyme substrate, and a standard in mass spectrometry.

Competitive Inhibitor of Enkephalin-Generating Endopeptidase (EGE)

Met-Arg-Phe-Ala has been characterized as a potent competitive inhibitor of enkephalin-generating endopeptidase (EGE), an enzyme involved in the processing of opioid peptide precursors.^{[1][2]} The inhibition of EGE can modulate the levels of enkephalins, which are endogenous opioid peptides with significant roles in pain management and neurotransmission.

Comparative Data:

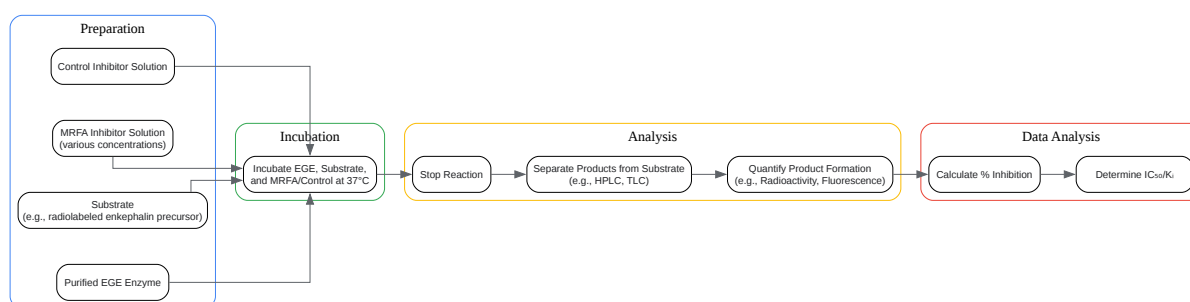
While the foundational study by Knight et al. (1982) identified MRFA as a potent competitive inhibitor of EGE, specific quantitative data such as the inhibitor constant (K_i) or the half-maximal inhibitory concentration (IC_{50}) are not detailed in this initial report.^[1] Subsequent

research has focused on other inhibitors, and direct comparative studies with MRFA are not readily available in the current body of literature. The tripeptide Met-Arg-Phe was also noted as a potent inhibitor in the same study.[1] For comparison, other classes of inhibitors for similar metalloendopeptidases, such as neprilysin (another enkephalin-degrading enzyme), include phosphoramidon and thiorphan, which exhibit K_i values in the low nanomolar range.

Signaling Pathway:

The inhibition of EGE by MRFA would lead to a decrease in the production of enkephalins from their precursors. Enkephalins act on opioid receptors (delta and mu) which are G-protein coupled receptors. Activation of these receptors typically leads to the inhibition of adenylyl cyclase, a decrease in cAMP levels, and the modulation of ion channels, resulting in reduced neuronal excitability and analgesia.

Experimental Workflow for EGE Inhibition Assay:



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Workflow for determining EGE inhibition by MRFA.

Substrate for Dipeptidyl Peptidase III (DPP III)

MRFA has been identified as a substrate for dipeptidyl peptidase III (DPP III), a zinc-dependent exopeptidase.[3] DPP III is involved in the final stages of intracellular protein degradation and has been implicated in processes such as pain modulation and the cellular stress response.

Comparative Data:

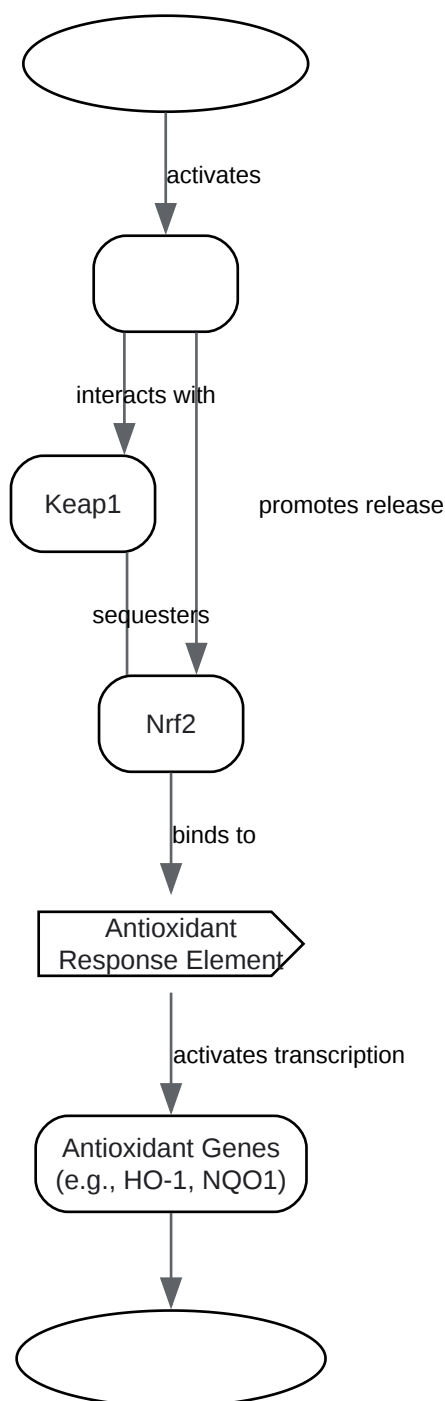
Specific kinetic parameters (K_m and V_{max}) for the hydrolysis of MRFA by DPP III are not readily available in published literature. However, studies on other tetrapeptide substrates of DPP III provide a basis for comparison. For instance, the enzyme shows a preference for peptides with hydrophobic residues. A comprehensive study on the substrate specificity of DPP III from a thermophilic bacterium revealed varying activities towards different dipeptidyl-2-naphthylamide substrates, with the highest activity observed for Gly-Arg-2NA.[4]

Substrate (dipeptidyl-2-naphthylamide)	Relative Activity (%)
Arg-Arg-2NA	100
Gly-Arg-2NA	167.1
Pro-Arg-2NA	143.5
Phe-Arg-2NA	129.5
Ala-Ala-2NA	103.2
Data adapted from a study on <i>Caldithrix abyssi</i> DPP III, showing relative activity compared to Arg-Arg-2NA.[4]	

Signaling Pathway:

DPP III has been shown to interact with the Keap1-Nrf2 signaling pathway, which is a critical regulator of the cellular antioxidant response. Under conditions of oxidative stress, DPP III can contribute to the activation of Nrf2, leading to the transcription of antioxidant and cytoprotective genes.

Signaling Pathway of DPP III in Oxidative Stress Response:



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